(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine backbone with specific stereochemistry, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl 4-amino-2-pyrrolidinecarboxylate and 4-methoxyphenylpyrrolidine-1-carbonyl chloride. The reaction conditions usually require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with specific biological targets, making it useful for biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C21H31N3O4 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-13-15(22)12-18(24)19(25)23-11-5-6-17(23)14-7-9-16(27-4)10-8-14/h7-10,15,17-18H,5-6,11-13,22H2,1-4H3/t15-,17?,18-/m0/s1 |
InChI Key |
DRHWFQYBDIGCKB-YKOWGRMDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCCC2C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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